molecular formula C19H17F2N3O5 B8008094 卡博特韦 CAS No. 1264720-72-0

卡博特韦

货号: B8008094
CAS 编号: 1264720-72-0
分子量: 405.4 g/mol
InChI 键: WCWSTNLSLKSJPK-LKFCYVNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cabotegravir is an antiretroviral medication used for the treatment of HIV/AIDS . It is available in the form of tablets and as an intramuscular injection . It is an integrase inhibitor with a carbamoyl pyridone structure similar to that of dolutegravir .


Synthesis Analysis

A continuous three-step synthetic strategy was developed to prepare Cabotegravir . This process has several advantages, including low cost, time-saving, and better yield .


Molecular Structure Analysis

Cabotegravir is a potent integrase strand transfer inhibitor that has been formulated as an oral tablet for daily administration and as a long-acting injectable nanosuspension . It has a carbamoyl pyridone structure similar to that of dolutegravir .


Chemical Reactions Analysis

Cabotegravir is primarily metabolized by uridine diphosphate glucuronosyltransferase 1A1 . It is unlikely to be impacted by the cytochrome P450 metabolic pathway .


Physical and Chemical Properties Analysis

Cabotegravir is a white to off-white, crystalline powder that is practically insoluble in aqueous solutions under pH 9, and slightly soluble above pH 10 . It is slightly acidic with a pKa of 7.8 for the enolic acid and 11.1 (calculated) for the carboxamide .

科学研究应用

  1. 安全性及耐受性:长效卡博特韦注射剂在未感染 HIV 的男性中评估了其安全性及耐受性。研究发现,尽管注射部位出现短暂的轻度至中度反应的发生率较高,但卡博特韦的耐受性良好,安全性可接受。药代动力学数据表明,每 12 周给药 800 mg 可能是一种次优方案,表明需要替代给药策略 (Markowitz 等人,2017 年)

  2. HIV-1 治疗中的疗效:一项评估长效肌内注射卡博特韦和利匹韦林治疗 HIV-1 感染成人的研究发现,该组合与每日口服三药治疗一样有效,可维持 HIV-1 病毒抑制长达 96 周,并且耐受性良好,被接受 (Margolis 等人,2017 年)

  3. 在暴露前预防 (PrEP) 中的应用:对卡博特韦专利申请公开内容的回顾表明,其可用作 PrEP 的长效抗逆转录病毒制剂或递送系统,可减少给药频率,并可能增加依从性和针对 HIV 的治疗疗效 (Kovač 和 Časar,2020 年)

  4. 制剂和药理学:强调了长效卡博特韦纳米混悬剂独特的制剂特性和药理学属性,表明其作为治疗和预防 HIV-1 感染的新型治疗选择具有潜力 (Trezza 等人,2015 年)

  5. 卡博特韦的分析开发:研究了使用分析质量设计原则确定卡博特韦相关物质和降解产物的分析方法的开发。此方法对于基于卡博特韦开发新药产品至关重要 (Kovač 等人,2022 年)

  6. 不同人群的药代动力学:在低风险未感染 HIV 的个体中评估了长效注射卡博特韦的安全性、耐受性和药代动力学,深入了解了其在不同人群中的使用 (Landovitz 等人,2018 年)

  7. 对口服避孕药的影响:一项研究调查了口服卡博特韦对含有左炔诺孕酮/乙炔雌二醇的口服避孕药药代动力学的影响,结果显示两者无影响,支持卡博特韦与口服避孕药联用 (Trezza 等人,2017 年)

  8. 通过 MRI 的药物储存库动力学:多参数磁共振成像用于表征健康成年志愿者中卡博特韦长效制剂药物储存库动力学,深入了解了肌内注射后药物储存库的定位和动力学 (Jucker 等人,2021 年)

作用机制

Target of Action

Cabotegravir primarily targets the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for integrating the viral genome into the host cell’s DNA .

Mode of Action

Cabotegravir acts as an integrase strand transfer inhibitor . It binds to the active site of the HIV integrase, thereby preventing the strand transfer of the viral genome into the host genome . This inhibition halts the replication of the virus .

Biochemical Pathways

By inhibiting the action of HIV integrase, Cabotegravir disrupts the HIV replication cycle . Without the ability to integrate its genome into the host cell’s DNA, the HIV-1 virus cannot replicate and produce new virus particles .

Pharmacokinetics

Cabotegravir exhibits a long duration of action. The oral tablet is administered daily, and the intramuscular suspension is given monthly . It is readily absorbed following intramuscular and subcutaneous administration, with an elimination half-life of approximately 40 days . This allows for infrequent dosing, possibly once every 1 or 2 months . Cabotegravir is mainly eliminated in feces (primarily as unchanged drug) and in urine (as glucuronide metabolite) .

Result of Action

The result of Cabotegravir’s action is the reduction of viral replication . By inhibiting the HIV-1 integrase, Cabotegravir prevents the virus from replicating within the host cells . This leads to a decrease in the viral load, helping to control the progression of HIV-1 infection .

安全和危害

Cabotegravir is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In clinical trials, injection-site reactions were common and occurred in up to 81% of trial participants .

未来方向

Cabotegravir is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . The World Health Organization has released new guidelines for the use of long-acting injectable cabotegravir as pre-exposure prophylaxis (PrEP) for HIV and called for countries to consider this safe and highly effective prevention option for people at substantial risk of HIV infection .

生化分析

Biochemical Properties

Cabotegravir is an HIV-1 integrase inhibitor . It binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and thus preventing replication of the virus . It interacts with enzymes such as UGT1A1 and UGT1A9, which are involved in its metabolism .

Cellular Effects

Cabotegravir has been shown to have a significant impact on various types of cells and cellular processes. It reduces viral replication by inhibiting HIV integrase . It also has a long duration of action, as the oral tablet is given daily and the intramuscular suspension is given monthly .

Molecular Mechanism

Cabotegravir exerts its effects at the molecular level primarily through its action as an HIV-1 integrase inhibitor . It binds to the active site of the HIV integrase enzyme, preventing the integration of the viral genome into the host genome, which is a crucial step in the viral replication process .

Temporal Effects in Laboratory Settings

Cabotegravir has shown favorable tolerability with long-term injections in clinical trials . Most injection site reactions were mild to moderate in severity, with a median duration of 3 days .

Dosage Effects in Animal Models

In animal models, cabotegravir has been studied for its pharmacokinetics and dosage effects . Pregnant mice were administered increasing doses of cabotegravir in combination with emtricitabine and tenofovir by oral gavage from gestational day 11.5 to 15.5 .

Metabolic Pathways

Cabotegravir is mainly metabolized by UGT1A1, and to a minor extent by UGT1A9 . It does not induce or inhibit UGT- or CYP-mediated metabolism .

Transport and Distribution

Cabotegravir is distributed mainly in the lung, liver, renal and adrenal medulla, and skin, with limited penetration in the brain . It circulates mainly in the plasma (with a protein binding > 99%) and with limited partitioning in blood cells .

Subcellular Localization

Given its mechanism of action as an integrase inhibitor, it is likely to be localized in the nucleus where it can interact with the HIV integrase enzyme and prevent the integration of the viral genome into the host genome .

属性

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWSTNLSLKSJPK-LKFCYVNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146982
Record name GSK-1265744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cabotegravir binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and preventing replication of the virus.
Record name Cabotegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1051375-10-0
Record name Cabotegravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051375-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabotegravir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabotegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-1265744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CABOTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH0132Z1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cabotegravir
Reactant of Route 2
Cabotegravir
Reactant of Route 3
Cabotegravir
Reactant of Route 4
Reactant of Route 4
Cabotegravir
Reactant of Route 5
Cabotegravir
Reactant of Route 6
Reactant of Route 6
Cabotegravir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。